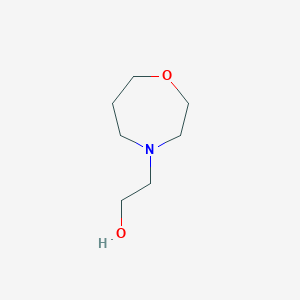
2-(1,4-Oxazepan-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1,4-Oxazepan-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 19344-55-9 . It has a molecular weight of 145.2 and its IUPAC name is 2-(1,4-oxazepan-4-yl)ethanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(1,4-Oxazepan-4-yl)ethan-1-ol” is 1S/C7H15NO2/c9-5-3-8-2-1-6-10-7-4-8/h9H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound “2-(1,4-Oxazepan-4-yl)ethan-1-ol” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Construction of 1,4-Oxazepines
A phosphine-mediated method has been developed for constructing 1,4-oxazepines from ynones and 2-azido alcohols. This approach provides a promising route to synthetically useful heterocycles under mild conditions, potentially applicable for creating chiral ligands (François-Endelmond et al., 2010).
Rhodium(III)-Catalyzed C-H Activation
A Rh(III)-catalyzed coupling reaction has been developed to produce 1,2-oxazepines from N-phenoxyacetamides and α,β-unsaturated aldehydes. This transformation features C-C/C-N bond formation to yield seven-membered oxazepine rings at room temperature, leading to chroman derivatives (Duan et al., 2014).
Ring-Opening Polymerization
- Poly(ester amide)s Synthesis: A series of poly(ester amide)s (PEAs) has been synthesized through organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-one monomers. These polymers are presented as potential biodegradable alternatives to poly(2-oxazoline)s, with diverse applications due to their amorphous nature and varying glass transition temperatures (Wang & Hadjichristidis, 2020).
Novel Synthesis Approaches
Cascade Reactions
An efficient cascade reaction has been developed that traps in situ generated active intermediate 1,4-oxazepine, forming from base-promoted cyclization reaction of N-propargyl enaminone. This provides a new route for the synthesis of 2-alkoxy/2-sulfenylpyridines and dihydrofuro[2,3-b]pyridines in moderate to high yields (Cheng et al., 2017).
Coordination Chemistry
Oxazoline ligands, including those derived from 1,4-oxazepanes, have been extensively used in transition metal-catalyzed asymmetric syntheses. These compounds demonstrate versatility in ligand design and can modulate chiral centers near donor atoms, highlighting their significance in coordination chemistry (Gómez et al., 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
2-(1,4-oxazepan-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-3-8-2-1-6-10-7-4-8/h9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRWAYUYJONGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Oxazepan-4-yl)ethan-1-ol | |
CAS RN |
19344-55-9 |
Source


|
| Record name | 2-(1,4-oxazepan-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2832792.png)
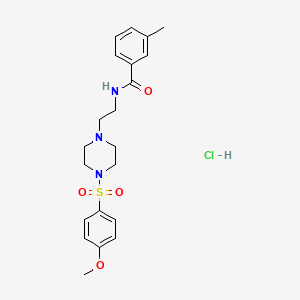

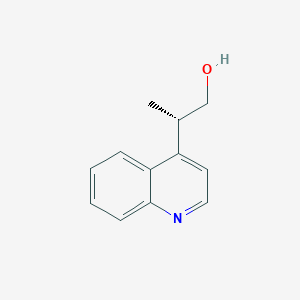

![Bicyclo[3.2.1]octane-1-methanol, 5-amino-](/img/structure/B2832798.png)
![3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832799.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide](/img/structure/B2832804.png)
![N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832805.png)
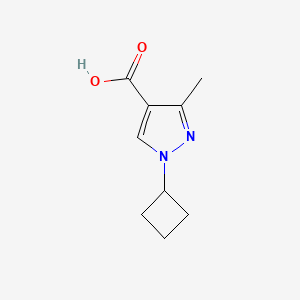
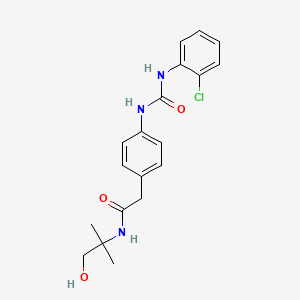
![Ethyl 2-[6-bromo-2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2832810.png)
